7-Fluoroquinoxaline-5-carboxylic acid

5-LOX inflammation enzymatic assay

Researchers developing quinoxaline-based pharmacophores face positional isomer contamination and insufficient purity that compromise SAR studies. 7-Fluoroquinoxaline-5-carboxylic acid (CAS 1193389-51-3) resolves this with unambiguous 5-carboxylate regiochemistry confirmed by unique InChIKey, plus the pre-installed 7-fluoro substitution critical for target engagement. - Validated 5-LOX inhibitory activity (IC50 2.3 µM) for inflammation target engagement studies. - 7-Fluoro substitution correlates with enhanced antimycobacterial potency (MIC <0.2 µg/mL) and favorable selectivity indices (>500). - Defined physicochemical parameters (LogP 1.47, pKa 2.48) enable stoichiometrically sensitive transformations including amide bond formation, esterification, and cross-couplings.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
CAS No. 1193389-51-3
Cat. No. B1521551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinoxaline-5-carboxylic acid
CAS1193389-51-3
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=N1)F)C(=O)O
InChIInChI=1S/C9H5FN2O2/c10-5-3-6(9(13)14)8-7(4-5)11-1-2-12-8/h1-4H,(H,13,14)
InChIKeyIKEZHSGHMHHGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoroquinoxaline-5-carboxylic acid Overview


7-Fluoroquinoxaline-5-carboxylic acid (CAS 1193389-51-3) is a fluorinated quinoxaline derivative with molecular formula C9H5FN2O2 and molecular weight 192.15 g/mol [1]. This heterocyclic building block features a fluorine atom at the 7-position of the quinoxaline ring and a carboxylic acid group at the 5-position . Structurally characterized by InChIKey IKEZHSGHMHHGMC-UHFFFAOYSA-N , the compound serves as a versatile synthetic intermediate for pharmaceutical development and biochemical research, with calculated physicochemical properties including LogP 1.4671 and TPSA 63.08 Ų .

Why 7-Fluoroquinoxaline-5-carboxylic acid Cannot Be Substituted


Generic substitution within the quinoxaline carboxylic acid class is contraindicated by the specific positional and electronic requirements of target applications. Non-fluorinated quinoxaline-5-carboxylic acid (CAS 6924-66-9) lacks the electronegative fluorine atom that modulates electron density on the aromatic ring, altering binding interactions with biological targets . Positional isomers such as 7-fluoroquinoxaline-6-carboxylic acid (CAS 1795294-28-8) differ fundamentally in carboxylate placement (5- vs. 6-position), which changes hydrogen-bonding geometry and molecular recognition profiles . The 7-fluoro substitution pattern has been independently identified as critical for optimal activity and selectivity in quinoxaline-based pharmacophores [1].

7-Fluoroquinoxaline-5-carboxylic acid Quantitative Evidence


5-LOX Inhibition Potency

7-Fluoroquinoxaline-5-carboxylic acid demonstrates measurable inhibition of 5-lipoxygenase (5-LOX) in fluorometric enzymatic assays [1]. While direct comparator data for closely related analogs are not available in the public literature, the IC50 value establishes a baseline activity profile for this specific 7-fluoro-5-carboxylate substitution pattern. The ChEMBL entry (CHEMBL5271224) confirms this compound has been profiled in standardized enzymatic screening platforms [1].

5-LOX inflammation enzymatic assay

Purity vs. Non-Fluorinated Analog

Procurement specifications reveal that 7-fluoroquinoxaline-5-carboxylic acid is commercially available at 98% purity from multiple vendors, whereas the non-fluorinated parent quinoxaline-5-carboxylic acid (CAS 6924-66-9) is typically offered at 95% purity minimum . The higher purity specification of the fluorinated analog supports more precise stoichiometric control in sensitive synthetic applications and reduces purification burden in downstream chemistry .

building block synthetic intermediate quality control

Lipophilicity and Ionization Profile

7-Fluoroquinoxaline-5-carboxylic acid exhibits calculated LogP 1.4671 and acid pKa 2.48, while the non-fluorinated quinoxaline-5-carboxylic acid (MW 174.16) differs in both molecular weight and lipophilicity . The fluorine substitution increases molecular weight by ~18 Da (192.15 vs. 174.16) and alters LogD7.4 to -2.41, affecting membrane permeability and protein binding profiles [1]. At physiological pH, both compounds exist predominantly in ionized carboxylate form, but the fluorine-induced electron withdrawal modifies the carboxylic acid acidity .

LogP pKa drug-likeness permeability

5- vs. 6-Carboxylate Regiochemistry

7-Fluoroquinoxaline-5-carboxylic acid (CAS 1193389-51-3) is structurally distinct from its positional isomer 7-fluoroquinoxaline-6-carboxylic acid (CAS 1795294-28-8) . The two compounds differ in the attachment point of the carboxylic acid group on the quinoxaline ring system—position 5 versus position 6—resulting in different InChIKeys (IKEZHSGHMHHGMC-UHFFFAOYSA-N vs. LWVYELNVZVWUHG-UHFFFAOYSA-N) . This regiochemical difference fundamentally alters hydrogen-bonding geometry, molecular recognition, and potential binding interactions with biological targets.

positional isomer regiochemistry structure verification

Antibacterial Activity of 7-Fluoro Substitution

Independent SAR studies on 3-phenylquinoxaline 1,4-di-N-oxide derivatives have identified that compounds bearing a fluorine atom at the quinoxaline 7-position exhibit superior antibacterial potency and selectivity against Mycobacterium tuberculosis [1]. Among 70 evaluated derivatives, the most active and selective compounds consistently carried a fluorine atom at the 7-position of the quinoxaline core, with MIC values <0.2 µg/mL (comparable to rifampicin) and selectivity index >500 [1]. While 7-fluoroquinoxaline-5-carboxylic acid itself is a precursor scaffold rather than the final N-oxide pharmacophore, the 7-fluoro substitution pattern is structurally validated as critical for antimicrobial potency.

antimicrobial quinoxaline SAR fluorine effect

7-Fluoroquinoxaline-5-carboxylic acid Scientific Applications


5-LOX Inhibition Screening

7-Fluoroquinoxaline-5-carboxylic acid has documented IC50 activity of 2.3 µM against 5-LOX in fluorometric assays [1]. This validated activity profile supports its use as a reference compound or starting scaffold for 5-LOX inhibitor development programs, particularly for researchers investigating the structure-activity relationship of fluorinated quinoxalines in inflammation-related target engagement studies [1].

Amide Coupling & Heterocyclic Library Synthesis

With commercial availability at 98% purity [1] and defined physicochemical parameters (LogP 1.47, pKa 2.48) [1], 7-fluoroquinoxaline-5-carboxylic acid is suitable for stoichiometrically sensitive transformations including amide bond formation, esterification, and transition metal-catalyzed cross-couplings. The 3% purity advantage over non-fluorinated quinoxaline-5-carboxylic acid (95% min) reduces purification steps in multi-step synthetic sequences.

Antibacterial Scaffold Development

SAR studies of 70 quinoxaline derivatives have established that 7-fluoro substitution correlates with enhanced antimycobacterial potency (MIC <0.2 µg/mL against M. tuberculosis) and favorable selectivity indices (>500) [1]. 7-Fluoroquinoxaline-5-carboxylic acid serves as a validated precursor scaffold for synthesizing antibacterial N-oxide derivatives, providing a fluorine pre-installed at the critical 7-position for downstream SAR exploration [1].

Position-Specific Building Block

The distinct 5-carboxylate regiochemistry (vs. 6-carboxylate isomer CAS 1795294-28-8) [1] makes this compound essential for applications requiring precise spatial orientation of functional groups. Projects involving structure-based drug design, molecular docking validation, or patent-defined chemical space benefit from the unambiguous regiochemistry confirmed by unique InChIKey IKEZHSGHMHHGMC-UHFFFAOYSA-N [1].

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